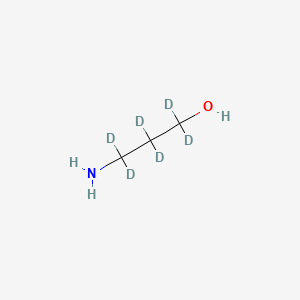
3-Amino-1-propanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-propanol-d6 is a deuterated form of 3-Amino-1-propanol, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C3H3D6NO and a molecular weight of 81.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-1-propanol-d6 can be synthesized through various methods. One common approach involves the deuteration of 3-Amino-1-propanol using deuterium oxide (D2O) in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium gas and specialized reactors to achieve high yields and purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
3-Amino-1-propanol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a molecular linker in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including beta-lactam antibiotics.
Industry: It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-propanol-d6 involves its interaction with various molecular targets. For instance, in the absorption of carbon dioxide (CO2), the hydroxy group and water molecules participate in proton transfer, forming carbamic acid . This reaction is crucial in CO2 capture and sequestration processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: The non-deuterated form, commonly used in similar applications.
4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.
2-Amino-1-propanol: A structural isomer with different reactivity.
Uniqueness
3-Amino-1-propanol-d6 is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic isotope effect investigations. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Propiedades
Fórmula molecular |
C3H9NO |
|---|---|
Peso molecular |
81.15 g/mol |
Nombre IUPAC |
3-amino-1,1,2,2,3,3-hexadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2,3D2 |
Clave InChI |
WUGQZFFCHPXWKQ-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])O |
SMILES canónico |
C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



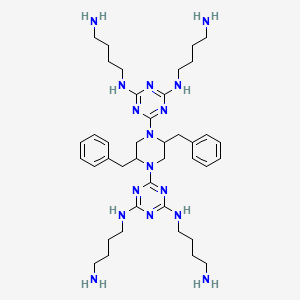
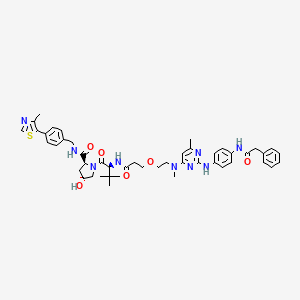
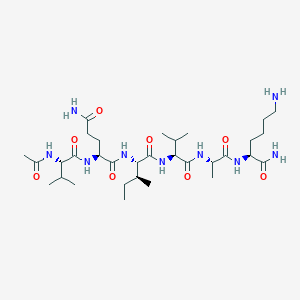
![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
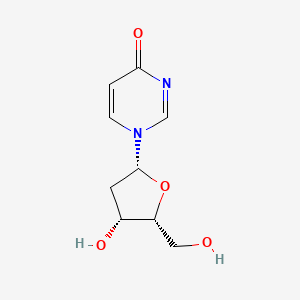

![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

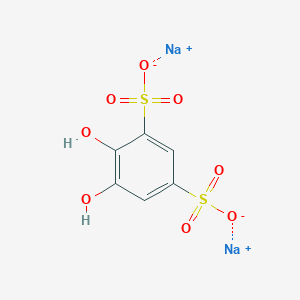



![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
